molecular formula C8H6N2O2 B2565245 6-Cyano-2-methylpyridine-3-carboxylic acid CAS No. 1806297-98-2

6-Cyano-2-methylpyridine-3-carboxylic acid

Cat. No.: B2565245
CAS No.: 1806297-98-2
M. Wt: 162.148
InChI Key: GMUAEZGQWYAELO-UHFFFAOYSA-N
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Description

6-Cyano-2-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 6-position, a methyl group (-CH3) at the 2-position, and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methylpyridine-3-carboxylic acid in a suitable solvent such as acetonitrile.
  • Add cyanogen bromide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic cyanation of 2-methylpyridine-3-carboxylic acid using a palladium catalyst. This process involves:

  • Dissolving 2-methylpyridine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
  • Adding a palladium catalyst and a cyanide source such as sodium cyanide (NaCN).
  • Heating the reaction mixture under an inert atmosphere.
  • Isolating and purifying the product through standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano or carboxylic acid groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

6-Cyano-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyano-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The cyano group can interact with nucleophilic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    6-Cyano-2-methylpyridine: Lacks the carboxylic acid group, limiting its applications in biological systems.

    3-Cyano-2-methylpyridine: The position of the cyano group is different, affecting its reactivity and applications.

Uniqueness

6-Cyano-2-methylpyridine-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various fields of research and industry.

Biological Activity

6-Cyano-2-methylpyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a cyano group and a carboxylic acid moiety, enable it to interact with various biological targets, making it a valuable candidate for research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2

This compound exhibits properties such as biodegradability and non-toxicity, which enhance its appeal for applications in pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to bind to the active sites of enzymes, preventing substrate binding through interactions facilitated by its cyano and carboxylic acid groups. These interactions can form hydrogen bonds with amino acid residues within the enzyme, influencing enzymatic activity.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria as well as fungal strains.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans8
Pseudomonas aeruginosa64

These results suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest it interacts with enzymes linked to cancer metabolism, potentially offering a pathway for therapeutic intervention in cancer treatment.

Case Studies

One relevant case study explored the effects of this compound on Escherichia coli. The study found that at concentrations of 32 µg/mL, the compound significantly inhibited bacterial growth compared to control groups. This inhibition was attributed to the compound's ability to disrupt metabolic processes essential for bacterial survival.

Another study focused on its antifungal activity against Candida albicans, where it demonstrated effective inhibition at an MIC of 8 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Methylpyridine-3-carboxylic acidLacks cyano groupLower reactivity in biological systems
6-Cyano-2-methylpyridineLacks carboxylic acid groupLimited applications in biological systems
3-Cyano-2-methylpyridineDifferent cyano group positionVarying reactivity and applications

The presence of both the cyano and carboxylic groups in this compound enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

6-cyano-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUAEZGQWYAELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806297-98-2
Record name 6-cyano-2-methylpyridine-3-carboxylic acid
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